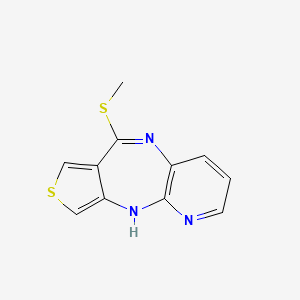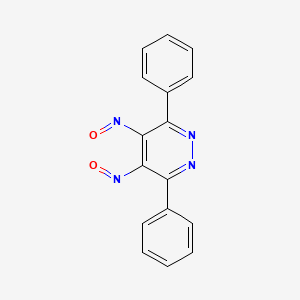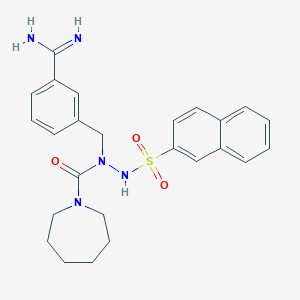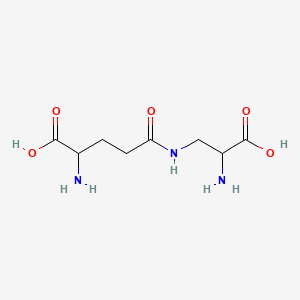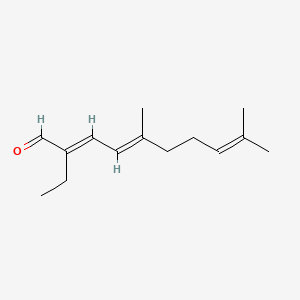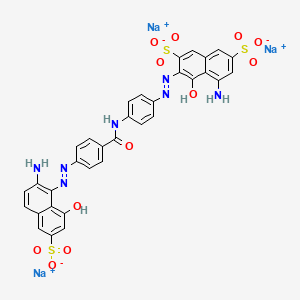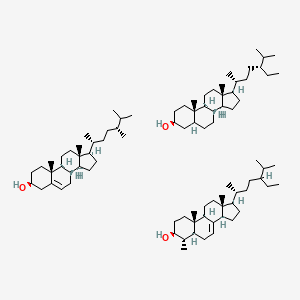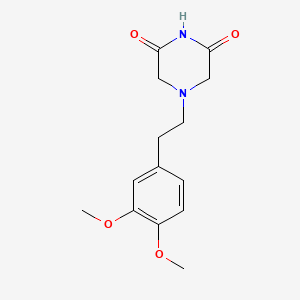
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione is a chemical compound that belongs to the class of piperazinediones It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenethyl group
Méthodes De Préparation
The synthesis of 4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and a suitable piperazine derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may inhibit or activate certain signaling pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,4-dimethoxyphenethylamine and its derivatives share structural similarities.
Uniqueness: The presence of the piperazinedione ring and the specific substitution pattern confer unique properties to this compound, making it distinct from other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
22198-82-9 |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-4-3-10(7-12(11)20-2)5-6-16-8-13(17)15-14(18)9-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,15,17,18) |
Clé InChI |
JECXVTBFHXMZLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2CC(=O)NC(=O)C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


